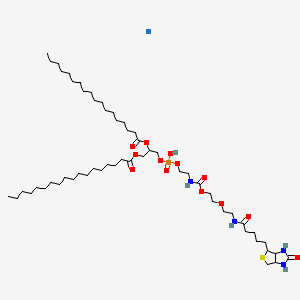
CID 156591919
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound with the identifier “CID 156591919” is a chemical entity registered in the PubChem database PubChem is a public repository for information on the biological activities of small molecules
Analyse Chemischer Reaktionen
CID 156591919 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and substitution reagents like halogens. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in halogenated compounds.
Wissenschaftliche Forschungsanwendungen
CID 156591919 has a wide range of scientific research applications. In chemistry, it can be used as a reagent or intermediate in organic synthesis. In biology, it may serve as a probe or tool for studying biochemical pathways and molecular interactions. In medicine, this compound could be investigated for its potential therapeutic effects or as a diagnostic agent. Additionally, in industry, this compound might be utilized in the development of new materials or chemical processes.
Wirkmechanismus
The mechanism of action of CID 156591919 involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific context of its use. For example, in a biological setting, this compound might inhibit or activate certain enzymes, leading to changes in cellular processes.
Vergleich Mit ähnlichen Verbindungen
When compared to similar compounds, CID 156591919 stands out due to its unique chemical structure and properties. Similar compounds may include those with analogous functional groups or structural motifs. For instance, compounds with similar molecular weights or chemical functionalities may exhibit comparable reactivity and applications. this compound’s specific interactions and effects may differ, highlighting its uniqueness in scientific research.
Conclusion
This compound is a compound with significant potential in various fields of scientific research. Its preparation methods, chemical reactions, and applications make it a valuable tool for chemists, biologists, and medical researchers. Understanding its mechanism of action and comparing it with similar compounds further underscores its importance and uniqueness.
Eigenschaften
Molekularformel |
C56H105N4NaO13PS |
|---|---|
Molekulargewicht |
1128.5 g/mol |
InChI |
InChI=1S/C56H105N4O13PS.Na/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-37-52(62)70-45-48(73-53(63)38-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2)46-72-74(66,67)71-42-40-58-56(65)69-44-43-68-41-39-57-51(61)36-34-33-35-50-54-49(47-75-50)59-55(64)60-54;/h48-50,54H,3-47H2,1-2H3,(H,57,61)(H,58,65)(H,66,67)(H2,59,60,64); |
InChI-Schlüssel |
ZLACUSWIJZHDBQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCNC(=O)OCCOCCNC(=O)CCCCC1C2C(CS1)NC(=O)N2)OC(=O)CCCCCCCCCCCCCCCCC.[Na] |
Verwandte CAS-Nummern |
385437-57-0 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


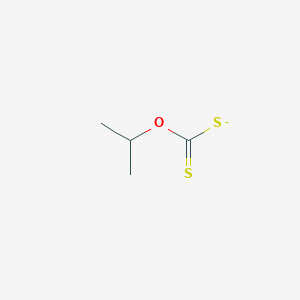
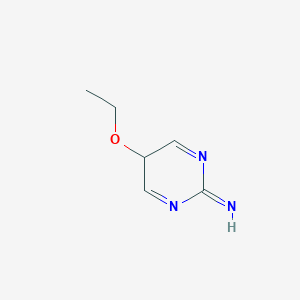

![1,3-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]pyrazol-4-amine;hydrochloride](/img/structure/B12347537.png)


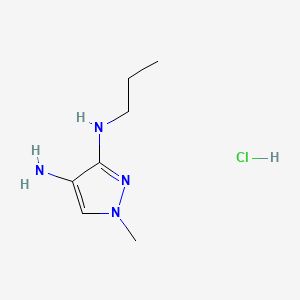
![1-[(2R,4S,5R)-4-[tert-butyl(dimethyl)silyl]oxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-1,3-diazinane-2,4-dione](/img/structure/B12347577.png)
![3-[(2-O-hexopyranuronosylhexopyranuronosyl)oxy]-11-oxoolean-12-en-29-oate](/img/structure/B12347582.png)
![(2E)-2-[(dimethylamino)methylene]cycloheptanone hydrochloride](/img/structure/B12347584.png)
![[(2S,3S,4R,5R)-3-benzoyloxy-5-(2,4-dioxo-1,3-diazinan-1-yl)-2,4-difluorooxolan-2-yl]methyl benzoate](/img/structure/B12347591.png)
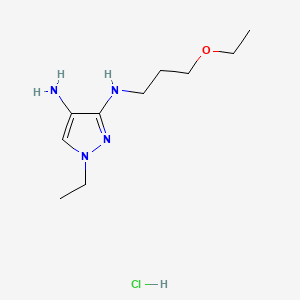
![1-[4-Hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-1,3-diazinane-2,4-dione](/img/structure/B12347608.png)
![3-[3,5-bis(trifluoromethyl)anilino]-4-[[(1R,2R)-2-(dimethylamino)-1,2-diphenylethyl]amino]cyclobutane-1,2-dione](/img/structure/B12347609.png)
